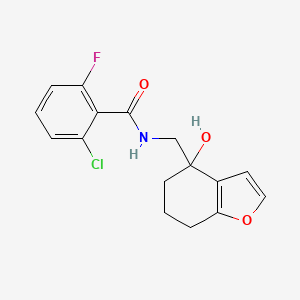

2-chloro-6-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide

Description

2-Chloro-6-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is a benzamide derivative characterized by a 2-chloro-6-fluorobenzoic acid backbone linked via an amide bond to a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-methyl moiety.

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO3/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21)7-2-5-13-10(16)6-8-22-13/h1,3-4,6,8,21H,2,5,7,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJGMRDIJYNOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=C(C=CC=C3Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Properties of Comparable Benzamide Derivatives

Physicochemical and Spectroscopic Comparisons

- Hydrophilicity: The hydroxyl group on the tetrahydrobenzofuran moiety may enhance solubility compared to non-polar analogs like diflufenican (CF₃, F-substituted) or sulfonamide-containing derivatives (e.g., ’s piperidine-linked compound) .

- IR Spectroscopy : The absence of C=S (1243–1258 cm⁻¹) and presence of amide C=O (~1660 cm⁻¹) distinguish the target compound from thioamide derivatives (e.g., ’s hydrazinecarbothioamides) . The hydroxyl group would exhibit a broad νO-H stretch (~3200–3600 cm⁻¹).

- Electronic Effects : The electron-withdrawing Cl and F substituents on the benzamide ring may enhance binding affinity to hydrophobic targets compared to methoxy or hydroxyl groups (e.g., Rip-B) .

Q & A

Q. What are the recommended synthetic pathways for 2-chloro-6-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the tetrahydrobenzofuran core via cyclization of diols or ketones under acidic conditions. For example, NaH in THF has been used to activate intermediates in similar benzofuran syntheses .

- Step 2 : Introduction of the hydroxymethyl group at the 4-position of tetrahydrobenzofuran using reductive amination or alkylation.

- Step 3 : Coupling with 2-chloro-6-fluorobenzoyl chloride via amide bond formation. Solvent choice (e.g., dichloromethane) and base (e.g., potassium carbonate) are critical for yield optimization .

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2 equiv. of benzoyl chloride) should be systematically tested. Parallel small-scale reactions (1–10 mmol) are advised to identify ideal conditions .

Q. How can spectroscopic and chromatographic techniques validate the structure of this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming the tetrahydrobenzofuran core (δ 1.5–2.5 ppm for cyclohexene protons) and benzamide substituents (δ 7.0–8.0 ppm for aromatic protons). Anomalous splitting patterns may indicate stereochemical complexity .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₄ClFNO₃: 322.0748) .

- HPLC : Purity >95% can be achieved using reversed-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose ranges of 1–50 µM are typical .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, monitoring activity changes at 1–10 µM compound concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results?

- Spectral Discrepancies : Use complementary techniques (e.g., 2D NMR for ambiguous coupling) or computational validation (DFT calculations for predicted shifts) .

- Bioactivity Variability : Replicate assays under controlled conditions (e.g., pH, temperature) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies enhance the compound’s stability under physiological conditions?

- pH Stability : Test degradation in buffers (pH 3–10) over 24–72 hours. Cyclic voltammetry can assess redox susceptibility .

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to improve solubility and reduce metabolic clearance .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Analog Synthesis : Modify substituents (e.g., replace Cl with Br or F with CF₃) and compare bioactivity .

- 3D-QSAR Models : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or EGFR .

Q. What computational methods predict metabolic pathways or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.